
N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes an amino group, difluoropropyl group, iodothiophene ring, and carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the iodothiophene ring. The iodothiophene can be synthesized through iodination of thiophene derivatives under controlled conditions. The difluoropropyl group is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with a fluorinating agent. The final step involves the formation of the carboxamide group through an amidation reaction, where the amino group reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodothiophene ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; electrophiles like alkyl halides; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
- N-(3-Amino-2,2-difluoropropyl)-2,2-dimethylpropanamide
- N-(3-Amino-2,2-difluoropropyl)-4-(trifluoromethyl)pyrimidin-2-amine
Uniqueness
N-(3-Amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide is unique due to the presence of the iodothiophene ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9F2IN2OS |
|---|---|
Poids moléculaire |
346.14 g/mol |
Nom IUPAC |
N-(3-amino-2,2-difluoropropyl)-5-iodothiophene-3-carboxamide |
InChI |
InChI=1S/C8H9F2IN2OS/c9-8(10,3-12)4-13-7(14)5-1-6(11)15-2-5/h1-2H,3-4,12H2,(H,13,14) |
Clé InChI |
WJSQRTBNUXEXAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C(=O)NCC(CN)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


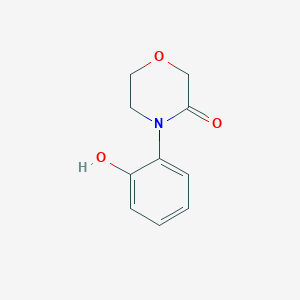

![Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13070510.png)
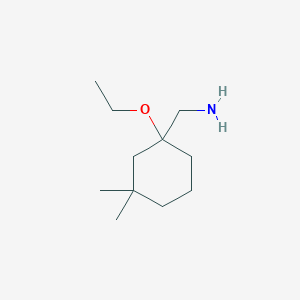
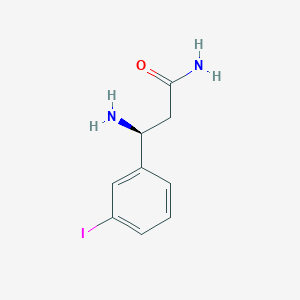


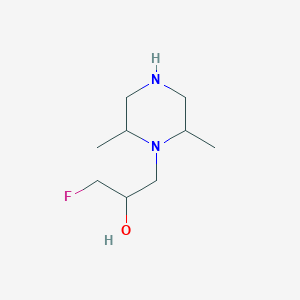
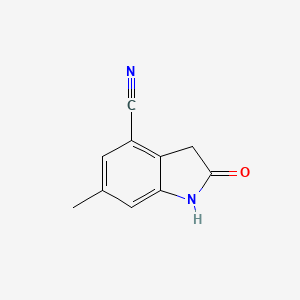
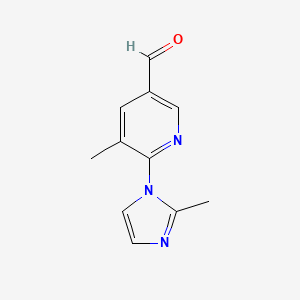
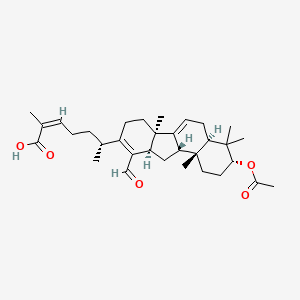
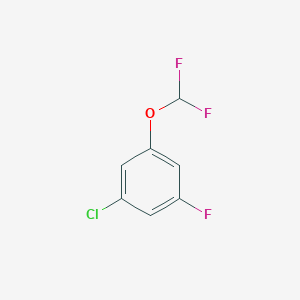
![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)

